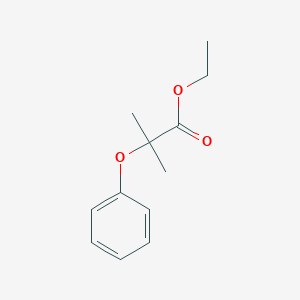

Ethyl 2-methyl-2-phenoxypropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIOGRUHSJKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171934 | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-04-3 | |

| Record name | Deschloroclofibrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroclofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context and Classification

Ethyl 2-methyl-2-phenoxypropanoate belongs to the broader chemical class of phenoxypropanoates and the related group of aryloxypropionate esters. foodb.ca These are carboxylic acid derivatives where the carbonyl carbon is attached to an alkyl or aryl group through an oxygen atom, forming an ester. foodb.ca The defining features of this class include a phenoxy group linked to a propionate (B1217596) structure.

The aryloxypropionate esters are a significant group of organic compounds. This compound is specifically an ester of 2-methyl-2-phenoxypropionic acid.

Historical Research and Development

Research into 2-methyl-2-phenoxypropanoate derivatives has evolved over time, with a notable focus on their synthesis and potential applications. Investigations have explored various derivatives, including those with substitutions on the phenyl ring. google.com A key area of research has been the development of processes for preparing these compounds, such as the synthesis of related molecules like 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. google.comgoogleapis.com

Patents from the late 1970s and early 1980s describe the synthesis of various 2-methyl-2-phenoxy-propionic acid derivatives. google.comgoogle.com These documents detail methods for creating these compounds and their potential uses. The research often involved creating stereoisomers (E and Z isomers) and studying their properties. google.com

Structural Features and Significance

Direct Esterification Approaches for 2-Methyl-2-phenoxypropanoic Acid

The most common method for synthesizing this compound is through the esterification of 2-Methyl-2-phenoxypropanoic acid with ethanol (B145695). This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. quora.com

The reaction between 2-Methyl-2-phenoxypropanoic acid and ethanol is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate. The general balanced equation for this reaction is:

C₆H₅OCH(CH₃)COOH + CH₃CH₂OH ⇌ C₆H₅OCH(CH₃)COOCH₂CH₃ + H₂O

The choice of catalyst and reaction conditions is paramount in driving the equilibrium towards the formation of the ester. ceon.rs Strong acids are typically employed as catalysts, with concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) being common choices for the esterification of analogous compounds like 2-methyl-2-phenylpropanoic acid. The optimization of reaction conditions involves careful control over temperature, catalyst loading, and the molar ratio of reactants.

Increasing the reaction temperature generally increases the reaction rate. ceon.rs For instance, in the esterification of propanoic acid, raising the temperature from 35°C to 65°C has been shown to significantly increase the rate of ester formation. ceon.rs The molar ratio of the alcohol to the carboxylic acid is also a critical factor; using an excess of ethanol can shift the equilibrium to favor the product. ceon.rs Studies on the esterification of propanoic acid have shown that increasing the acid-to-alcohol molar ratio leads to a higher reaction rate and yield. ceon.rs

Table 1: Optimization of Reaction Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Effect on Reaction |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Increases the rate of reaction. |

| Temperature | Increased | Accelerates the reaction rate. |

| Reactant Ratio | Excess Ethanol | Shifts equilibrium towards product formation. |

| Catalyst Conc. | Increased | Can increase reaction speed. ceon.rs |

In many esterification reactions, the alcohol reactant itself can serve as the solvent, particularly when used in excess. However, in some cases, an additional solvent may be employed. The choice of solvent can influence reaction rates and aid in the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the ester product. For related esterification processes, solvents like anhydrous methanol (B129727) or ethanol are preferred to minimize potential side reactions such as hydrolysis.

To determine the extent of the reaction and assess the conversion of the carboxylic acid to the ester, various analytical techniques can be employed. Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For a more quantitative analysis, gas chromatography (GC) is a powerful tool. researchgate.net Samples can be taken from the reaction mixture at different time intervals, and after appropriate workup, analyzed by GC to determine the relative amounts of the starting acid and the ester product. nih.gov High-performance liquid chromatography (HPLC) can also be utilized for monitoring the reaction progress. google.com

Upon completion of the reaction, the crude product mixture contains the desired ester, unreacted starting materials, the acid catalyst, and water. A series of purification steps are necessary to isolate the pure this compound. The initial workup typically involves neutralizing the acid catalyst with a weak base, followed by extraction with an organic solvent. The organic layer is then washed with water to remove any remaining water-soluble impurities. nih.gov

For obtaining a high-purity product, advanced purification techniques such as distillation or column chromatography are employed. Fractional distillation under reduced pressure can be used to separate the ester from components with different boiling points. Alternatively, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can effectively separate the target compound from impurities. rsc.org In some cases, recrystallization from a suitable solvent can also be used as a final purification step. google.com

Acid-Catalyzed Esterification with Ethanol

Alkylation Reactions of Phenols with Halogenated Propanoates

An alternative synthetic route to this compound and its analogues is the alkylation of a phenol (B47542) with a halogenated propanoate, such as ethyl 2-bromo-2-methylpropanoate (B8525525). This reaction, a type of Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the halogenated ester.

This method has been successfully used for the synthesis of O-alkylated phenoxyethanol (B1677644) products. thieme-connect.de The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide. Common bases include potassium carbonate (K₂CO₃). thieme-connect.de The choice of solvent is also important, with polar aprotic solvents often being used.

Table 2: Alkylation Reaction of Phenols with Halogenated Propanoates

| Phenol | Halogenated Propanoate | Base | Solvent | Product |

| Phenol | Ethyl 2-bromo-2-methylpropanoate | K₂CO₃ | Methanol | This compound |

| Substituted Phenols | 2-Chloroethanol | K₂CO₃ | Methanol | 2-Aryloxyethanols thieme-connect.de |

This synthetic strategy offers a versatile approach to producing a variety of analogues by simply changing the phenol starting material.

Mechanistic Elucidation of Phenol Alkylation

The synthesis of aryloxyalkanoic acid derivatives, a class to which this compound belongs, often involves the alkylation of a phenol. This electrophilic aromatic substitution can be catalyzed by acids. A common method involves the reaction of a phenol with an alkylating agent in the presence of a catalyst.

A detailed mechanistic understanding of phenol alkylation has been developed using density functional theory (DFT). nih.govresearchgate.net This theoretical approach provides insights at the molecular level. In the presence of a cation-exchange resin catalyst like Amberlyst-15, which can be modeled by benzenesulfonic acid, the reaction with an olefin proceeds through a series of steps. nih.govresearchgate.net

The initial interaction involves an exothermic reaction between the olefin and the acid catalyst, forming an ester. Following this, the reaction can proceed via three distinct pathways: direct O-alkylation, ortho-C-alkylation, and para-C-alkylation. researchgate.net Calculations indicate that under neutral conditions, O-alkylation to form the phenolic ether is the most energetically favorable path. nih.govresearchgate.net An ionic rearrangement mechanism can then lead to the intramolecular migration of the alkyl group from the ether to form C-alkylphenols. The presence of a proton significantly lowers the energy barriers for these migrations. nih.govresearchgate.net

When using an alcohol as the alkylating agent in the presence of a zeolite catalyst such as H-BEA, the reaction mechanism shows some differences. The electrophile responsible for alkylating the phenol is a carbenium ion, formed from the corresponding olefin after dehydration of the alcohol. pnnl.gov Interestingly, the dehydration of the alcohol must be nearly complete before significant alkylation occurs. This is because the presence of the alcohol inhibits the formation of the reactive carbenium ion from the olefin. pnnl.gov

Strategies for Mitigating Side Reactions and Polymerization

A significant challenge in the synthesis of phenoxypropionates is the potential for side reactions, which can reduce the yield and purity of the desired product. One common side reaction is C-alkylation, where the alkyl group attaches to the carbon atoms of the phenol ring instead of the oxygen atom. nih.govresearchgate.net

The ratio of O-alkylation to C-alkylation is influenced by several factors, including the catalyst, solvent, and reaction temperature. The use of aprotic polar solvents such as dimethylformamide or dimethyl sulfoxide, in the presence of a base like an alkali metal carbonate, can favor the desired O-alkylation. google.com

Another strategy to control the reaction pathway involves the careful selection of the alkylating agent. For instance, using ethyl 2-bromo-2-methylpropionate allows for a more direct route to the desired ester. google.com The reaction conditions, such as maintaining a specific temperature and reaction time, are also crucial in minimizing the formation of unwanted byproducts.

Synthesis of Stereoisomers and Enantiomerically Enriched Forms of 2-Methyl-2-phenoxypropanoate

Many aryloxyphenoxypropionate herbicides exhibit stereospecific activity, meaning that only one of the enantiomers is biologically active. pnas.org This has driven the development of methods to synthesize enantiomerically pure forms of these compounds.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a specific stereoisomer directly. One approach involves the use of chiral auxiliaries. For example, chiral oxazolidinones can be used to direct the stereochemical outcome of a reaction. researchgate.net In this method, a chiral oxazolidinone is first attached to the carboxylic acid, and the resulting chiral imide is then subjected to a reaction, such as hydroxylation, which proceeds with high stereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. researchgate.net

Another strategy involves the use of chiral catalysts. While not detailed in the provided context for this specific compound, this is a common and powerful tool in asymmetric synthesis.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual components. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymes are often used as highly selective catalysts in kinetic resolutions. For example, oxidoreductases can be employed for the reductive dynamic kinetic resolution of related compounds like 2-phenylpropanal. nih.gov In this process, one enantiomer of the substrate is preferentially converted to the product, leaving the other enantiomer unreacted. nih.gov By combining this with in-situ racemization of the unreacted enantiomer, a dynamic kinetic resolution can be achieved, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov Hydrolases are another class of enzymes used in the kinetic resolution of 2-aryl-1-propanoic acids and their esters. nih.gov

Synthetic Routes to Functionalized this compound Derivatives

The core structure of this compound can be modified to create a wide range of derivatives with different properties. A particularly important class of these derivatives is the aryloxyphenoxypropionate herbicides.

Construction of Aryloxyphenoxypropionate Herbicide Analogues

The synthesis of these analogues often starts with a functionalized phenol or a pre-constructed aryloxyphenoxypropionate core. For example, novel aryloxyphenoxypropionate/amide derivatives containing a quinazolinone moiety have been synthesized and shown to have good herbicidal activity. acs.org The synthesis typically involves the reaction of a quinazolinone intermediate with (R)-ethyl 2-(4-hydroxyphenoxy)propanoate in the presence of a base like potassium carbonate. mdpi.com

Another approach involves the synthesis of N-arylmethyl-2-(4-aryloxyphenoxy)propionamides. jlu.edu.cn The synthetic routes for these compounds also start from aryloxyphenoxypropionic acids. jlu.edu.cn

The modification of the aromatic rings is a common strategy to develop new herbicide candidates. For example, inserting different functional groups onto the phenyl ring of the phenoxypropionate structure can lead to compounds with improved herbicidal activity and crop selectivity. acs.org

Derivatization via Modifications of the Ethyl Ester Moiety

The ethyl ester moiety of this compound is amenable to several common transformations, including hydrolysis, transesterification, and reduction, to yield acids, different esters, and alcohols, respectively. These reactions allow for the introduction of various functional groups, altering the compound's physicochemical properties.

One of the most fundamental derivatizations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-methyl-2-phenoxypropanoic acid. agriculturejournals.cz This reaction is typically carried out under basic conditions. For instance, an analogue, ethyl 2-[4-(2-thenoyl)-phenoxy]-2-methyl-propionate, can be hydrolyzed by heating with sodium hydroxide (B78521) in aqueous ethanol. google.com The resulting carboxylate salt is then neutralized with an inorganic acid to precipitate the final carboxylic acid product. google.com Similarly, methyl ester analogues can be hydrolyzed using a base like sodium hydroxide in a solvent mixture such as aqueous methanol. google.com

Transesterification is another key modification, allowing for the conversion of the ethyl ester into other alkyl esters. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed process, an alkoxide, such as sodium methoxide, attacks the carbonyl carbon, leading to the substitution of the ethoxy group with a methoxy (B1213986) group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com For example, to convert an ethyl ester to a methyl ester, methanol would be used in excess. researchgate.netconicet.gov.ar

The following table summarizes common methods for the derivatization of the ethyl ester moiety based on reactions performed on analogous structures.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrolysis | Sodium hydroxide, aqueous ethanol, reflux | 2-methyl-2-phenoxypropanoic acid derivative | google.com |

| Hydrolysis | Sodium hydroxide, aqueous methanol | 2-methyl-2-phenylpropanoic acid | google.com |

| Transesterification (base-catalyzed) | Sodium alkoxide (e.g., NaOCH₃), corresponding alcohol (e.g., methanol) | New alkyl 2-methyl-2-phenoxypropanoate | masterorganicchemistry.com |

| Transesterification (acid-catalyzed) | Acid catalyst (e.g., H₂SO₄), corresponding alcohol | New alkyl 2-methyl-2-phenoxypropanoate | masterorganicchemistry.com |

Functionalization of the Phenoxy Aromatic Ring System

The phenoxy aromatic ring in this compound and its analogues is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The ether linkage (-O-) is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether.

Friedel-Crafts acylation is a common method to introduce acyl groups onto the aromatic ring. For example, this compound can be acylated on the phenoxy ring. A notable example involves the introduction of a thenoyl group at the para position of the phenoxy ring, yielding ethyl 2-[4-(2-thenoyl)-phenoxy]-2-methyl-propionate. google.com

Halogenation , another key electrophilic aromatic substitution, can be used to introduce halogen atoms such as bromine or chlorine onto the phenoxy ring. For instance, an analogous compound, 2-(4-methylphenyl)propionic acid, can be brominated on the aromatic ring by reacting it with bromine in ethyl acetate with a catalytic amount of hydrobromic acid. nih.gov Given the directing effect of the ether group in this compound, halogenation would be expected to yield a mixture of ortho- and para-substituted products.

Nitration of the phenoxy ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the ring, again primarily at the ortho and para positions. The resulting nitro-substituted derivatives can serve as versatile intermediates for further functionalization, such as reduction to an amino group.

The table below outlines representative functionalization reactions for the phenoxy aromatic ring system.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type | Reference |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Para | Acyl-substituted phenoxy derivative | google.com |

| Bromination | Bromine, catalytic HBr, ethyl acetate | Ortho, Para | Bromo-substituted phenoxy derivative | nih.gov |

| Nitration | Nitric acid, Sulfuric acid | Ortho, Para | Nitro-substituted phenoxy derivative | N/A |

Hydrolytic Mechanisms of the Ester Linkage

The hydrolysis of the ester linkage in this compound is a fundamental reaction that involves the cleavage of the acyl-oxygen bond. This process can be catalyzed by either acid or base and is significantly influenced by the steric and electronic properties of the molecule. The generally accepted mechanism for the alkaline hydrolysis of most esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. arkat-usa.org This two-step process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the intermediate collapses, expelling the ethoxide leaving group to form a carboxylate salt, which is then protonated in a final step to yield the carboxylic acid.

Under acidic conditions, the mechanism (AAC2) involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.

The rate of hydrolysis for this compound is dictated by several interconnected factors, primarily steric hindrance and the electronic nature of its substituents. The reaction is generally assumed to follow second-order kinetics—first-order with respect to the ester and first-order with respect to the hydrolyzing agent (e.g., hydroxide ion). chemrxiv.org However, under pseudo-first-order conditions where the hydrolyzing agent is in large excess, the rate appears dependent only on the ester concentration. chemrxiv.org

Quantitative structure-metabolism relationship (QSMR) models have been developed to predict hydrolysis rates by correlating them with molecular parameters. One such model uses the "inaccessible solid angle" (Ωh) as a quantitative measure of steric hindrance around the carbonyl oxygen and the calculated charge on the carbonyl carbon (qC=) to represent electronic effects. nih.govresearchgate.netcapes.gov.br The general relationship indicates that an increase in steric hindrance (larger Ωh) leads to a longer hydrolysis half-life, while a more positive charge on the carbonyl carbon (more electrophilic) accelerates hydrolysis. nih.gov

Table 1: Factors Influencing the Hydrolysis Rate of this compound

| Factor | Description | Expected Effect on Rate | Rationale |

| Steric Hindrance | The presence of two α-methyl groups and a phenoxy group creates significant crowding around the carbonyl carbon. | Decrease | Hinders the approach of the nucleophile (e.g., OH⁻, H₂O) to the electrophilic carbonyl center, increasing the activation energy. arkat-usa.orgpressbooks.pub |

| Electronic Effects | The phenoxy group has both inductive (withdrawing) and resonance (donating) effects. The net effect influences the electrophilicity of the carbonyl carbon. | Complex | The electron-withdrawing nature of the phenyl ring can increase the carbonyl carbon's electrophilicity, while the oxygen's lone pairs can donate electron density. The overall effect depends on the balance of these opposing influences. ias.ac.inyoutube.com |

| Temperature | Increasing the reaction temperature provides more kinetic energy to the reacting molecules. | Increase | Helps overcome the activation energy barrier, which is particularly high for sterically hindered esters. arkat-usa.org |

| pH | Hydrolysis can be catalyzed by both acid (H⁺) and base (OH⁻). | Rate is minimal at neutral pH and increases at acidic or basic pH. | Catalysts increase the reaction rate. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible for esters. chemrxiv.org |

| Solvent | The solvent can affect the solvation of the reactants, particularly the nucleophile. | Non-aqueous or mixed-solvent systems may accelerate the rate. | In non-aqueous aprotic solvents, hydroxide anions are poorly solvated or "naked," making them more potent nucleophiles and facilitating attack on the hindered carbonyl carbon. arkat-usa.org |

Regardless of whether the hydrolysis is acid- or base-catalyzed, the cleavage of the ester bond in this compound yields two primary degradation products. The reaction breaks the bond between the carbonyl carbon and the ethoxy group.

The resulting products are:

2-methyl-2-phenoxypropanoic acid

Ethanol

Under basic hydrolysis conditions, the carboxylic acid is initially formed as its corresponding carboxylate salt (e.g., sodium 2-methyl-2-phenoxypropanoate). An acidic workup is then required to protonate the salt and isolate the neutral carboxylic acid. In acid-catalyzed hydrolysis, the carboxylic acid and ethanol are formed directly.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The hydrolysis described above is a specific example of a broader class of reactions known as nucleophilic acyl substitutions. libretexts.orglibretexts.org This two-step addition-elimination mechanism is characteristic of carboxylic acid derivatives. masterorganicchemistry.com The reaction involves the initial attack of a nucleophile on the carbonyl carbon, followed by the elimination of a leaving group. In the case of this compound, the ethoxy group (-OCH₂CH₃) serves as the leaving group.

Other nucleophilic acyl substitution reactions include:

Aminolysis: Reaction with ammonia (B1221849) or an amine to produce an amide.

Transesterification: Reaction with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester. pressbooks.pub

Reaction with Organometallic Reagents: For instance, reaction with Grignard reagents can lead to the formation of tertiary alcohols after double addition. pressbooks.pub

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is a function of both the steric environment around the carbonyl group and the electronic nature of the substituent attached to it. libretexts.org Sterically, the bulky environment of this compound, created by the two α-methyl groups, makes it less reactive than unhindered esters like ethyl acetate. pressbooks.pub Any factor that obstructs the trajectory of the incoming nucleophile will slow the rate-limiting addition step. pressbooks.pub

Electronically, the reactivity is largely governed by the ability of the leaving group to depart and the electrophilicity of the carbonyl carbon. The reactivity of acyl compounds generally follows the order: Acid chlorides > Acid anhydrides > Esters ≈ Carboxylic acids > Amides. libretexts.org This trend is explained by the electronic properties of the leaving group. Good leaving groups are weak bases. The ethoxide group (CH₃CH₂O⁻) of an ester is a stronger base than a chloride ion (Cl⁻), making esters less reactive than acid chlorides.

Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Class of Compound | General Structure (R-CO-Y) | Leaving Group (Y⁻) | Basicity of Leaving Group | Relative Reactivity |

| Acid Chloride | R-CO-Cl | Cl⁻ (Chloride) | Very Weak | Highest |

| Acid Anhydride | R-CO-O-CO-R | RCOO⁻ (Carboxylate) | Weak | High |

| Ester | R-CO-OR' | R'O⁻ (Alkoxide) | Strong | Moderate |

| Carboxylic Acid | R-CO-OH | HO⁻ (Hydroxide) | Strong | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ (Amide ion) | Very Strong | Lowest |

This table illustrates the general reactivity trend. The position of this compound within the "Ester" category would be on the lower end of reactivity due to significant steric hindrance.

Mechanisms of Reaction in Multicomponent Systems Involving Related Esters

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govjocpr.com While specific MCRs involving this compound are not extensively documented, its structural motifs, particularly the corresponding carboxylic acid (2-methyl-2-phenoxypropanoic acid) obtained from its hydrolysis, can participate in well-known MCRs.

For example, the carboxylic acid component is crucial in the Ugi and Passerini reactions . nih.gov

Ugi Four-Component Reaction (Ugi-4CR): This reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The mechanism starts with the formation of an imine from the aldehyde/ketone and amine. The carboxylic acid then protonates the imine, and this activated iminium ion reacts with the isocyanide. A final intramolecular acyl transfer (Mumm rearrangement) yields a stable α-acylamino amide product. nih.gov 2-methyl-2-phenoxypropanoic acid could serve as the carboxylic acid component, embedding its structure into a complex molecular scaffold.

Passerini Three-Component Reaction (Passerini-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. The generally accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a cyclic transition state. nih.gov

The participation of a sterically hindered acid like 2-methyl-2-phenoxypropanoic acid in these reactions might be slower compared to less hindered acids, but it provides a direct route to complex molecules containing the unique quaternary α-phenoxy acid core.

Table 3: Overview of Major Multicomponent Reactions

| Reaction Name | Number of Components | Typical Reactants | Key Product | Potential Role for the Phenoxypropanoate Moiety |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | The hydrolyzed ester, 2-methyl-2-phenoxypropanoic acid, can serve as the carboxylic acid component. nih.gov |

| Passerini Reaction | 3 | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | The hydrolyzed ester can act as the carboxylic acid component. nih.gov |

| Strecker Reaction | 3 | Aldehyde/Ketone, Amine/Ammonia, Cyanide Source | α-Amino Acid (after hydrolysis of the intermediate α-amino nitrile) | Does not directly use an ester or carboxylic acid as a primary reactant. nih.gov |

| Hantzsch Dihydropyridine Synthesis | 4 (or 3) | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | Does not directly involve the target compound's structure. |

Catalytic Transformations Involving the 2-methyl-2-phenoxypropanoate Core

Catalysis can be employed to achieve various transformations of the this compound structure, either by acting on the ester functional group or on the phenoxy core.

Enzymatic Catalysis: Lipases are enzymes that can catalyze the hydrolysis of esters. biosynth.com This offers a mild and often stereoselective method for saponification compared to harsh chemical methods. The reaction of the closely related methyl 2-phenylpropanoate (B8470279) with a lipase (B570770) is known to proceed via hydrolysis of the ester bond. biosynth.com It is plausible that a suitable lipase could catalyze the hydrolysis of this compound to 2-methyl-2-phenoxypropanoic acid and ethanol.

Catalytic Hydrogenation: This process typically uses a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas (H₂) to reduce functional groups.

Ester Reduction: The ester group can be reduced, though this is more difficult than reducing aldehydes or ketones and often requires more active catalysts like copper chromite or reduction via chemical hydrides (e.g., LiAlH₄). Catalytic hydrogenation of simple esters like methyl 2-methylpropanoate (B1197409) can yield the corresponding primary alcohols. doubtnut.com Thus, under appropriate conditions, the ester group of this compound could potentially be reduced to afford 2-methyl-2-phenoxypropan-1-ol.

Aromatic Ring Reduction: The phenoxy group contains an aromatic ring that can also be hydrogenated. This transformation typically requires more forceful conditions (higher pressure and temperature) than simple alkene hydrogenation. Using catalysts like rhodium or ruthenium, or harsher conditions with platinum or palladium, the phenyl ring could be reduced to a cyclohexyl ring, yielding ethyl 2-methyl-2-(cyclohexyloxy)propanoate.

Palladium-Catalyzed Cross-Coupling: While not acting directly on the core of the provided compound, related phenoxy structures can be synthesized or modified using palladium-catalyzed cross-coupling reactions. For instance, the ether linkage itself could be formed by coupling a phenol with an ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst and a base.

Chemical Reactivity, Transformation Mechanisms, and Catalysis of this compound

This compound is a carboxylic acid ester with a distinct molecular architecture that influences its chemical behavior. This article delves into specific aspects of its reactivity, focusing on enzyme-catalyzed biotransformations and the theoretical analysis of its reaction mechanisms.

Chemical Reactivity, Transformation Mechanisms, and Catalysis

The reactivity of this compound is dictated by the presence of the ester functional group and the phenoxy moiety. These features make it a substrate for various catalytic transformations, including those mediated by enzymes, and a subject for mechanistic studies to understand its reaction pathways.

The kinetic resolution of racemic esters through enzyme-catalyzed hydrolysis is a widely employed strategy for the synthesis of enantiomerically pure compounds. Lipases are particularly effective for such transformations due to their stereoselectivity. While specific studies on the enzyme-catalyzed biotransformation of this compound are not extensively documented, research on analogous 2-phenoxypropionic acid derivatives and other aryloxy-propan-2-yl acetates provides significant insights into the potential of this approach.

Lipases such as those from Candida antarctica (Lipase B, CALB), Pseudomonas fluorescens, and Candida rugosa have demonstrated high efficiency and enantioselectivity in the kinetic resolution of structurally related compounds. mdpi.comresearchgate.net These enzymes catalyze the enantioselective hydrolysis of one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer. For instance, the kinetic resolution of racemic 2-phenoxy propionic acid via lipase-catalyzed esterification has been monitored using HPLC, demonstrating the feasibility of separating the enantiomers. researchgate.net

The screening of various lipases is a common practice to identify the most effective biocatalyst for a specific substrate. In the case of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate, a compound structurally similar to this compound, a screening of twelve different lipases revealed that Amano lipase AK from P. fluorescens and lipase from Thermomyces lanuginosus were highly effective. mdpi.com The choice of solvent and immobilization support for the enzyme also plays a crucial role in the efficiency and enantioselectivity of the biotransformation. mdpi.comnih.gov

The following table summarizes the results of lipase-catalyzed kinetic resolution for analogs of this compound, highlighting the achievable enantiomeric excess (ee) and conversion rates.

Table 1: Lipase-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetates

| Substrate | Lipase | Co-solvent | (R)-Alcohol % ee | (S)-Acetate % ee | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | P. fluorescens | Acetonitrile | 96 | 32 | 25 | mdpi.com |

| rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate | TLL on Immobead 150 | Acetonitrile | >99 | >99 | 50 | mdpi.com |

| rac-1-(o-tolyloxy)propan-2-yl acetate | P. fluorescens | None | 85 | >99 | 46 | mdpi.com |

| rac-1-(naphthalen-1-yloxy)propan-2-yl acetate | CAL-B | Acetonitrile | 98 | 65 | 40 | mdpi.com |

The study of transition states is fundamental to understanding the mechanisms of chemical reactions. For the hydrolysis of esters like this compound, both acid- and base-catalyzed pathways proceed through tetrahedral intermediates, and the transition states leading to these intermediates are of significant interest.

The acidity of the transition state is a key parameter that can be influenced by substituents on the aromatic ring. For the acid-catalyzed hydrolysis of aryl acetates, a Hammett ρ value of 1.5 ± 0.2 indicates a significant electronic effect of the substituents on the stability of the transition state, even though they are separated from the reaction center by an oxygen atom. arkat-usa.org This suggests that in the hydrolysis of this compound, the electronic properties of the phenoxy group will play a crucial role in determining the energy barrier of the reaction.

Computational chemistry offers powerful tools to model transition states and calculate activation energies. Although a detailed computational study on this compound is not available, the principles of such analyses can be inferred from studies on similar systems. These studies typically involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This information provides insights into the reaction kinetics and the factors that control selectivity. The structure of the transition state for ester hydrolysis is generally depicted as a tetrahedral arrangement around the carbonyl carbon, with partial bonds to the incoming nucleophile and the leaving group. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of ethyl 2-methyl-2-phenoxypropanoate, detailing the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides specific information about the number and types of hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. msu.edu

Aromatic Protons (Phenoxy Group): The five protons on the phenyl ring typically appear in the range of 6.8–7.4 ppm. Their signals often present as complex multiplets due to coupling between the ortho, meta, and para protons. The protons ortho to the oxygen atom are generally the most deshielded.

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals. The methylene (B1212753) (-OCH₂-) protons are adjacent to the ester oxygen, resulting in a downfield shift to approximately 4.1–4.2 ppm. This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule). docbrown.info The terminal methyl (-CH₃) protons resonate further upfield, typically around 1.2–1.3 ppm, and appear as a triplet, being split by the two methylene protons. docbrown.info

Gem-Dimethyl Protons (-C(CH₃)₂-): The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent. As there are no adjacent protons, their signal appears as a sharp singlet. This peak is expected around 1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet | 5H |

| Methylene (-OCH₂CH₃) | 4.1 - 4.2 | Quartet | 2H |

| Gem-Dimethyl (-C(CH₃)₂) | ~1.6 | Singlet | 6H |

| Methyl (-OCH₂CH₃) | 1.2 - 1.3 | Triplet | 3H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional type. libretexts.org

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 170–175 ppm region. libretexts.org

Aromatic Carbons (Phenoxy Group): The aromatic carbons resonate between 115–160 ppm. The ipso-carbon (the one directly bonded to the ether oxygen) is the most downfield in this group, appearing around 155-158 ppm. The other aromatic carbons (ortho, meta, and para) will have distinct signals within the typical aromatic range.

Quaternary Carbon (C2): The C2 carbon, bonded to an oxygen atom and three other carbons, is also found downfield, with an expected chemical shift in the range of 75-85 ppm.

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is shifted downfield by the adjacent oxygen to about 60–65 ppm. libretexts.org The terminal methyl carbon appears much further upfield, around 14 ppm. libretexts.org

Gem-Dimethyl Carbons (-C(CH₃)₂-): The two equivalent methyl carbons attached to the C2 position are expected to have a chemical shift in the 20–30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (Ar-C-O) | 155 - 158 |

| Aromatic (Ar-C) | 115 - 130 |

| Quaternary (C2) | 75 - 85 |

| Methylene (-OCH₂CH₃) | 60 - 65 |

| Gem-Dimethyl (-C(CH₃)₂) | 20 - 30 |

| Methyl (-OCH₂CH₃) | ~14 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₂H₁₆O₃, corresponding to a monoisotopic mass of approximately 208.1099 Da.

Upon ionization, the molecular ion (M⁺) can undergo characteristic fragmentation. Key expected fragments include:

Loss of the ethoxy group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of the phenoxy group: The ether linkage can cleave to lose a phenoxy radical (•OC₆H₅).

Formation of the phenoxy ion: A common fragment corresponding to the phenoxy group (C₆H₅O⁺) at m/z 93 is highly probable.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the ester is another possible fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 208 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₃]⁺ |

| 163 | [M - •OCH₂CH₃]⁺ | [C₁₀H₁₁O₂]⁺ |

| 135 | [M - •OCH₂CH₃ - CO]⁺ | [C₉H₁₁O]⁺ |

| 115 | [M - •OC₆H₅]⁺ | [C₆H₁₁O₂]⁺ |

| 93 | [Phenoxy]⁺ | [C₆H₅O]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uomustansiriyah.edu.iq

The IR spectrum of this compound is expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750–1735 cm⁻¹. libretexts.orgdocbrown.info

C-O Stretches: Two distinct C-O stretching vibrations are anticipated: one for the ester linkage (C(=O)-O) and another for the ether linkage (Ar-O-C). These typically appear as strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org

Aromatic Vibrations: Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce characteristic medium-to-weak bands in the 1600–1450 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The C-H bonds of the ethyl and methyl groups give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2980–2850 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Medium to Strong |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Ester & Ether | 1300 - 1000 | Strong |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Without experimental crystallographic data, a conformational analysis must be predictive. The central C2 atom is a stereocenter with four bulky substituents: a phenoxy group, two methyl groups, and an ethyl carboxylate group. The molecule will adopt a conformation that minimizes steric repulsion between these groups.

The angle describing the rotation around the C2-O(ether) bond, which dictates the orientation of the phenyl ring relative to the main propanoate chain.

The angle describing the rotation around the O(ether)-C(aromatic) bond.

It is expected that the molecule would adopt a staggered conformation to alleviate steric strain. However, specific values for dihedral angles and a detailed description of the crystal packing, which would involve van der Waals forces and potentially weak C-H···O interactions, can only be determined through experimental X-ray diffraction analysis.

Elucidation of Intermolecular Interactions in the Solid State

The molecule possesses several key functional groups that are expected to participate in intermolecular interactions: a phenoxy group (an ether linkage to a phenyl ring), an ester group, and aliphatic methyl and ethyl groups. The primary interactions anticipated in the solid state include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

The bulky 2-methyl-2-phenoxypropyl group is likely to introduce significant steric hindrance, which will influence the efficiency of crystal packing. This steric effect is a common feature in related compounds, such as methyl 2-methyl-2-phenylpropanoate, where the bulky tert-butyl group can hinder crystallization.

The ester and ether functionalities contain electronegative oxygen atoms, which can act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, weak C-H···O hydrogen bonds are expected to be significant in the crystal lattice. These interactions, although weaker than conventional hydrogen bonds, can play a decisive role in the supramolecular assembly. mdpi.com The phenyl ring also provides a site for π-π stacking and C-H···π interactions, further stabilizing the solid-state structure. mdpi.com

A summary of the likely intermolecular interactions and their contributing molecular features is presented in the table below.

| Interaction Type | Contributing Molecular Feature(s) | Expected Significance |

| van der Waals Forces | Entire molecule, particularly the aliphatic and aromatic regions | High |

| Dipole-Dipole Interactions | Ester and ether functional groups | Moderate |

| C-H···O Hydrogen Bonds | C-H bonds of the ethyl and methyl groups with the oxygen atoms of the ester and ether groups | Moderate to High |

| π-π Stacking | Phenyl rings of adjacent molecules | Moderate |

| C-H···π Interactions | Aliphatic C-H bonds interacting with the π-system of the phenyl ring | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which induces electronic transitions from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the electronic transitions within its chromophoric groups: the phenoxy group and the carbonyl group of the ester.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. youtube.comyoutube.com The phenoxy group, which consists of a phenyl ring attached to an oxygen atom, is a significant chromophore. The π electrons of the aromatic ring can be excited to higher energy π* orbitals, resulting in strong absorption bands in the UV region. The non-bonding (n) electrons on the ether oxygen atom can also participate in n → π* transitions.

The carbonyl group (C=O) of the ester functionality is another key chromophore. It undergoes both π → π* and n → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from one of the oxygen lone pairs to the antibonding π* orbital of the carbonyl group. These transitions are typically weaker and occur at longer wavelengths compared to the π → π* transitions. libretexts.org

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition | Chromophore |

| ~220 | ~8000 | π → π | Phenyl ring |

| ~270 | ~1500 | π → π | Phenyl ring (fine structure) |

| ~280 | ~200 | n → π* | Carbonyl group |

The presence of the ether oxygen in the phenoxy group can cause a bathochromic (red) shift of the phenyl ring's absorption bands compared to unsubstituted benzene. The solvent can also influence the position and intensity of the absorption bands. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. youtube.com A detailed analysis of the UV-Vis spectrum would provide valuable insights into the electronic structure and conjugation within the this compound molecule.

Computational and Theoretical Studies of Ethyl 2 Methyl 2 Phenoxypropanoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules like ethyl 2-methyl-2-phenoxypropanoate. This computational method allows for the detailed examination of molecular structure, stability, and reactivity.

Geometry Optimization and Energetic Landscapes of Conformers

The flexibility of the ethyl and phenoxy groups in this compound gives rise to various conformers with distinct energetic stabilities. Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, allows for the identification of the most stable conformers in the gaseous phase. These calculations reveal that the experimental molecular structure is often in close agreement with the optimized geometry. nih.govresearchgate.net The study of the energetic landscape provides insights into the relative populations of different conformers at thermal equilibrium.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of this compound. researchgate.netlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netlibretexts.orgwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net For instance, in related compounds, a smaller energy gap has been correlated with increased reactivity. researchgate.net FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack, providing valuable information for understanding reaction mechanisms. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Elucidation of Reaction Pathways and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction pathways and the identification of transition state structures. mdpi.com By calculating the activation energies associated with different pathways, researchers can predict the most favorable reaction mechanisms. mdpi.com For example, in reactions of similar esters, DFT has been used to determine kinetic and thermodynamic parameters, providing a deeper understanding of the reaction's progress. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the reactants and products as expected. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

While DFT provides insights into the properties of isolated molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in condensed phases, such as in solution or within a lipid bilayer. patsnap.comresearchgate.net MD simulations track the movements of atoms over time, providing a detailed picture of molecular interactions and conformational changes in a realistic environment. patsnap.com These simulations are computationally intensive and often require high-performance computing resources. patsnap.com By parameterizing force fields using quantum mechanical data, MD simulations can accurately model the interactions of the ester with its surroundings. patsnap.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational technique used to visualize and quantify intermolecular interactions in the crystalline state of this compound. nih.govresearchgate.net This method partitions the crystal space into regions associated with each molecule, allowing for the detailed analysis of close contacts between neighboring molecules. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | - |

| H···O/O···H | - |

| C···H/H···C | - |

| Other | - |

Note: Specific percentage contributions for this compound require experimental crystal structure data and subsequent analysis. The table serves as a template for such findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxypropanoate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govplos.org For phenoxypropanoate analogues, QSAR models can be developed to predict their activity based on various molecular descriptors.

These models are built using a training set of molecules with known activities. nih.gov Statistical methods, such as Partial Least Squares (PLS), are often employed to generate a QSAR equation that can then be used to predict the activity of new, untested analogues. The robustness and predictive power of the QSAR model are assessed through internal and external validation techniques. nih.govplos.org Successful QSAR models can guide the design of new phenoxypropanoate derivatives with enhanced or specific biological activities. nih.gov

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate various spectroscopic properties. These theoretical approaches allow for the investigation of the molecule's electronic structure and its relationship to spectroscopic signatures like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Theoretical calculations are often performed using specific basis sets, such as 6-311++G(d,p), which provide a mathematical description of the atomic orbitals. The choice of the functional, like B3LYP, is also crucial for obtaining accurate predictions. By optimizing the molecular geometry of this compound, researchers can calculate the theoretical vibrational spectra (infrared and Raman) and NMR spectra (¹H and ¹³C).

These calculated spectra can be compared with experimental findings to confirm the molecular structure and to assign specific spectral features to the corresponding atomic or group vibrations and chemical environments. For instance, the calculated vibrational frequencies can help in assigning the characteristic stretching and bending modes of the ester group, the ether linkage, and the aromatic ring. Similarly, predicted NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, aid in the assignment of protons and carbons in the molecule. researchgate.net

Discrepancies between theoretical and experimental values can often be reconciled through the use of scaling factors, particularly for vibrational frequencies, which corrects for anharmonicity and other systematic errors inherent in the computational models. researchgate.net The agreement between scaled theoretical data and experimental data serves to validate both the computational methodology and the experimental structural assignment. researchgate.net

Below are tables representing the kind of data that would be generated from such theoretical studies.

Table 1: Theoretically Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | Data not available |

| C-O-C Stretch (Ether) | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| CH₃ Bending | Data not available |

| Phenyl Ring Deformation | Data not available |

This table is illustrative. Specific values depend on the computational method and basis set used.

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C1' (ipso) | - | Data not available |

| Phenyl C2'/C6' | Data not available | Data not available |

| Phenyl C3'/C5' | Data not available | Data not available |

| Phenyl C4' | Data not available | Data not available |

| Quaternary C2 | - | Data not available |

| Methyl C (on C2) | Data not available | Data not available |

| Carbonyl C1 | - | Data not available |

| O-CH₂ (Ethyl) | Data not available | Data not available |

| CH₃ (Ethyl) | Data not available | Data not available |

This table is illustrative. Specific values are relative to a standard (e.g., TMS) and depend on the computational method.

Enzymatic Interactions and Biochemical Pathway Modulation

Lipase (B570770) and Esterase Interactions with Ethyl 2-methyl-2-phenoxypropanoate

Lipases and esterases are enzymes that catalyze the hydrolysis of esters. Their interaction with this compound is of particular interest due to the chiral nature of the compound, which allows for the study of enantioselectivity in enzymatic reactions.

The enzymatic hydrolysis of racemic esters is a widely used method for the production of enantiomerically pure compounds. Research has demonstrated that lipases and esterases can exhibit high enantioselectivity in the hydrolysis of various phenylpropionic acid esters. researchgate.net For instance, studies on the hydrolysis of D,L-phenylglycine methyl ester using immobilized Candida antarctica lipase B (Novozym 435) have shown excellent enantioselectivity, yielding enatiopure D-phenylglycine. nih.gov While specific data on the enzymatic hydrolysis of this compound is not extensively detailed in the provided results, the principles of enantioselective hydrolysis observed with structurally similar esters are applicable. The efficiency and enantioselectivity of such reactions are influenced by factors like the choice of enzyme, the reaction medium (e.g., use of ionic liquids), pH, and temperature. researchgate.netnih.gov The kinetic resolution of 2-phenylpropionic acid esters, for example, has been studied by constructing a reaction system that investigates these variables to optimize the production of a single enantiomer. researchgate.net

The specificity of an enzyme for its substrate is determined by the three-dimensional structure of its active site. The shape, size, and chemical environment of the active site create a pocket that preferentially binds to substrates with complementary characteristics. For esterases, the active site contains a catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue) that facilitates the hydrolysis of the ester bond. researchgate.net The interaction between the substrate and the amino acid residues in the active site is crucial for both binding and catalysis.

In the case of enzymes with broad substrate ambiguity, such as some family IV esterases, the active site cavity may possess channels that allow access for a variety of substrates. researchgate.net However, even in these promiscuous enzymes, subtle structural features can lead to stereospecificity. The binding of methyl (2R)-2-phenylpropanoate and methyl (2S)-2-phenylpropanoate into the catalytic site of an esterase mutant revealed that both enantiomers could be accommodated, but their interaction with the surrounding residues, particularly those forming the oxyanion hole, dictates the efficiency of hydrolysis. researchgate.net The precise positioning of the substrate within the active site, governed by polar and hydrophobic interactions, is a key determinant of the enzyme's specificity and enantioselectivity. researchgate.netnih.gov

Interaction with Acetyl-CoA Carboxylase (ACCase) by Phenoxypropionate Herbicides

Phenoxypropionate compounds are a major class of herbicides that selectively target the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses. scielo.brscielo.br ACCase is a biotin-dependent enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of fatty acids. scielo.brfrontiersin.org The inhibition of this enzyme disrupts the production of essential lipids, leading to the death of susceptible plant species. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.orgnih.gov This method has been instrumental in understanding how phenoxypropionate herbicides, also known as "FOPs," interact with the carboxyltransferase (CT) domain of ACCase. scielo.brfrontiersin.org

Studies have shown that these herbicides bind to the CT domain, blocking its function and thereby inhibiting the entire fatty acid synthesis pathway. frontiersin.org The herbicidal activity is often enantiomer-specific. Molecular modeling has proposed an "active conformation" for the R-enantiomer of 2-phenoxypropionic acids, which is a low-energy conformer that fits effectively into the ACCase active site. nih.gov The inactive S-enantiomer struggles to adopt this conformation due to steric hindrance. nih.gov The precise placement of the carboxylate group relative to the phenyl group is critical for effective binding and inhibition. nih.gov

Table 1: Herbicidal Activity and ACCase Inhibition of Novel Compounds

| Compound | Herbicidal Activity (Post-emergent at 150-300 g ai/ha) | ACCase Inhibitory Activity (nmol h⁻¹ mg⁻¹ protein) | Reference |

| 3d | Superior to clethodim (B606718) against barnyard grass; Safe for maize | 0.061 | nih.govfrontiersin.orgnih.govresearchgate.net |

| Clethodim | Marked decline in ACCase activity | - | nih.govfrontiersin.org |

| Other Test Compounds | Varied degrees of inhibition | 0.061 to 0.385 | nih.govfrontiersin.org |

The extensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many weed populations. scielo.br This resistance is often due to mutations in the ACCase gene that alter the enzyme's structure and reduce its affinity for the herbicide. scielo.brnih.gov

Numerous single nucleotide polymorphisms (mutations) in the ACCase gene have been identified that result in amino acid substitutions, conferring resistance to different ACCase inhibitors. scielo.brresearchgate.net For example, an Ile-to-Leu substitution at position 1781 of the ACCase enzyme is known to endow resistance to both aryloxyphenoxypropionate (APP) and cyclohexanedione (CHD) herbicides. nih.gov Other identified mutations include Trp1999 to Ser, Ile-2041-Asn, and Asp-2078-Gly, each conferring different patterns of cross-resistance. researchgate.netnih.gov Understanding the molecular basis of this resistance is crucial for developing strategies to manage resistant weeds and for designing new herbicides that can overcome these resistance mechanisms. scielo.br

Table 2: Common Mutations in the ACCase Gene Conferring Herbicide Resistance

| Original Amino Acid and Position | Substituted Amino Acid | Herbicide Class(es) Affected | Reference |

| Isoleucine-1781 | Leucine | Aryloxyphenoxypropionates (FOPs), Cyclohexanediones (DIMs) | nih.govresearchgate.net |

| Tryptophan-1999 | Serine | Fenoxaprop-P-ethyl (B1329639), Clodinafop-propargyl, Pinoxaden | nih.gov |

| Isoleucine-2041 | Asparagine | Fenoxaprop-P-ethyl, Clodinafop propargyl | researchgate.net |

| Aspartate-2078 | Glycine | Sethoxydim, Clethodim | researchgate.net |

General Studies on Protein-Ligand Interactions of Related Esters

The study of protein-ligand interactions is a broad field that seeks to understand how molecules bind to proteins and modulate their function. nih.gov These interactions are fundamental to virtually all biological processes. The principles governing the binding of related esters to various proteins are applicable to understanding the interactions of this compound.

The binding of a ligand to a protein is driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The chemical properties of the ligand, such as its size, shape, charge distribution, and hydrophobicity, determine its affinity and specificity for a particular protein's binding site. nih.gov For example, in the interaction between aryloxy-phenoxy-propionate herbicides and the zebrafish estrogen receptor alpha, van der Waals forces and electrostatic forces were identified as the main drivers for maintaining the stability of the complex. nih.gov The study of these interactions often employs a variety of experimental and computational techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations, to provide a detailed picture of the binding event at an atomic level. nih.govresearchgate.net

Elucidation of Enzyme Mechanism Pathways Using Chemical Probes

The study of enzyme mechanisms is fundamental to understanding biochemical pathways and developing novel therapeutics. Chemical probes are small molecules designed to interact with specific enzymes or proteins, thereby allowing for the investigation of their function, structure, and mechanism of action. This compound, also known as Deschloroclofibrate, and its structural analogs have been instrumental in elucidating the enzymatic pathways of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Structural Analogs as Probes for Acetyl-CoA Carboxylase (ACCase)

While direct studies on this compound as a chemical probe are not extensively documented, its structural similarity to the aryloxyphenoxypropionate (APP) class of herbicides provides significant insight into its potential interactions with ACCase. evitachem.com For instance, ethyl 2-methyl-2-(4-methyl-2-nitrophenoxy)propanoate, a close structural analog, is a known inhibitor of ACCase. evitachem.com The APP family of herbicides, which includes compounds like diclofop-methyl, are highly selective and potent inhibitors of this enzyme, particularly in grasses. sdiarticle3.comresearchgate.net

ACCase catalyzes the committed step in the biosynthesis of fatty acids, a vital process for building cell membranes and energy storage. ucanr.edu The enzyme facilitates the carboxylation of acetyl-CoA to produce malonyl-CoA. researchgate.net By using APP herbicides as chemical probes, researchers have been able to dissect the intricate mechanism of ACCase inhibition.

Mechanism of ACCase Inhibition

The inhibitory action of aryloxyphenoxypropionates on ACCase has been a subject of detailed research. sdiarticle3.comresearchgate.net These compounds act as non-competitive or uncompetitive inhibitors with respect to the substrates ATP and bicarbonate, and as competitive inhibitors with respect to acetyl-CoA. This indicates that they bind to the carboxyltransferase (CT) domain of the enzyme, at or near the acetyl-CoA binding site.

The use of these chemical probes has revealed that the inhibition is often stereospecific, with the (R)-enantiomer of the propionate (B1217596) moiety being significantly more active than the (S)-enantiomer. This stereoselectivity suggests a highly specific binding pocket within the enzyme's active site. Molecular docking studies with various APP herbicides have further illuminated the key amino acid residues involved in the binding and inhibition, providing a detailed map of the enzyme's active site architecture. mdpi.com

The following table summarizes the key characteristics of ACCase inhibition by APP herbicides, which can be extrapolated to understand the potential role of this compound as a chemical probe.

| Parameter | Description | Significance in Elucidating Enzyme Mechanism |

| Inhibition Type | Non-competitive or uncompetitive with respect to ATP and bicarbonate; competitive with respect to acetyl-CoA. | Suggests binding to the carboxyltransferase (CT) domain, providing spatial information about the inhibitor binding site relative to the substrate binding sites. |

| Stereospecificity | The (R)-enantiomer is significantly more potent. | Indicates a specific three-dimensional orientation required for binding, allowing for the mapping of the active site's topography. |

| Binding Site | Carboxyltransferase (CT) domain. | Pinpoints the specific functional region of the enzyme that is targeted by the inhibitor. |

Biochemical Pathway Modulation

By inhibiting ACCase, this compound and its analogs can modulate the entire fatty acid biosynthesis pathway. The immediate effect is a depletion of malonyl-CoA, the building block for fatty acid elongation. This disruption has cascading effects on downstream metabolic processes that rely on newly synthesized fatty acids, such as the formation of phospholipids (B1166683) for membrane biogenesis and the synthesis of various signaling molecules.

The application of these compounds as chemical probes allows for a controlled "switching off" of the fatty acid synthesis pathway, enabling researchers to study the consequences of this shutdown on cellular physiology. This approach has been pivotal in understanding the interconnectedness of metabolic pathways and the cellular responses to metabolic stress. The resulting phytotoxicity in susceptible plants, characterized by the cessation of growth and necrosis of meristematic tissues, is a direct consequence of this pathway modulation. ucanr.edu

Environmental Chemistry and Degradation Pathways of Phenoxypropanoate Esters

Environmental Fate and Persistence in Various Matrices (Soil, Water, Sediment)

Phenoxypropanoate esters are generally not persistent in soil environments but may exhibit greater persistence in aquatic systems depending on local conditions. Their low aqueous solubility and tendency to partition to organic matter influence their distribution and bioavailability in soil, water, and sediment.

The degradation of phenoxypropanoate esters often follows first-order kinetics. In soil, these esters can dissipate rapidly. For instance, fenoxaprop-p-ethyl (B1329639) has been observed to have a half-life ranging from 1.45 to 2.30 days under field conditions. The degradation rate can be influenced by the presence of oxygen. While some related compounds are biodegradable under both aerobic and anaerobic conditions, the efficiency can vary. nih.gov For example, certain organophosphate esters show different degradation rates under aerobic versus anaerobic conditions in activated sludge. hmdb.ca

Table 1: Degradation Half-Lives of Fenoxaprop-ethyl (B166152) in Different Environmental Matrices

| Environmental Matrix | Condition | Half-Life (t½) |

| Soil | Field Conditions | 1.45 - 2.30 days |

| Water | Microcosm | < 1 day |

| Sediment | Microcosm | < 1 day |

| Water-Sediment | Microcosm | < 1 day |

Note: Data is based on studies of fenoxaprop-ethyl as a representative phenoxypropanoate ester.

The two primary routes for the degradation of phenoxypropanoate esters in the environment are chemical hydrolysis and microbial biotransformation. nih.gov

Hydrolysis: The ester linkage in these compounds is susceptible to hydrolysis, a chemical process that breaks the bond with the addition of a water molecule. This process is often the initial and rapid degradation step, leading to the formation of the corresponding carboxylic acid. For example, fenoxaprop-ethyl is quickly hydrolyzed to its primary metabolite, fenoxaprop (B166891) acid. nih.gov The rate of hydrolysis can be pH-dependent, with alkaline conditions potentially accelerating the degradation of synthetic organic esters. europa.eusigmaaldrich.com

Microbial Biotransformation: Soil and water microorganisms play a crucial role in the breakdown of phenoxypropanoate esters and their metabolites. nih.govpharmaffiliates.com Bacteria, in particular, can utilize these compounds as a source of carbon and energy. researchgate.net The structure of the ester, including the length of the carbon chain, can influence the efficiency of microbial degradation. pharmaffiliates.com

Identification and Characterization of Environmental Metabolites and Transformation Products

The degradation of phenoxypropanoate esters leads to the formation of various metabolites and transformation products. A key primary metabolite is the corresponding acid, formed through hydrolysis. nih.gov

In the case of fenoxaprop-ethyl, the main initial degradation product is fenoxaprop acid. nih.gov This acid metabolite is often more persistent than the parent ester, with studies showing it can persist in soil for over 30 days. Further degradation of fenoxaprop acid can lead to other transformation products, including ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.gov

Table 2: Major Environmental Metabolites of Fenoxaprop-ethyl

| Parent Compound | Primary Metabolite | Further Transformation Products |

| Fenoxaprop-ethyl | Fenoxaprop acid | Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) |

| 2-(4-hydroxyphenoxy)propanoic acid (HPPA) | ||

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |

Note: This table is based on the degradation of fenoxaprop-ethyl, a representative phenoxypropanoate ester. nih.gov

Influence of Environmental Factors on Degradation Rates and Pathways

The rate and pathway of phenoxypropanoate ester degradation are significantly influenced by various environmental factors.

Microorganisms are fundamental to the biotransformation of these esters. nih.gov The presence and activity of specific microbial populations capable of degrading these compounds will directly impact their persistence. nih.govpharmaffiliates.com Water content also plays a critical role. In sediment, for instance, an increase in water content can lead to a higher degradation rate of fenoxaprop-ethyl, primarily through hydrolysis. nih.gov

The addition of soil amendments like biochar can alter the environmental fate of organic compounds. Biochar can influence the degradation of pollutants by affecting their bioavailability and the activity of microbial communities. cymitquimica.com In some cases, biochar amendment has been shown to stimulate the activity of bacteria that can degrade pollutants, potentially by enhancing the abundance of genes related to degradation. cymitquimica.com However, the effect can be complex, as biochar can also decrease the bioavailability of some compounds, thereby reducing their microbial mineralization. cymitquimica.comscent.vn The properties of the biochar, such as the temperature at which it was produced, can also influence its effect on pollutant degradation. scent.vn

Enantioselective Environmental Degradation Studies

Many phenoxypropanoate esters are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. Although enantiomers have identical physicochemical properties in an achiral environment, they can exhibit different biological activities and degradation rates in the chiral environments of soil and water, a phenomenon known as enantioselectivity. acs.orgjuniperpublishers.com